Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
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Overview
Description
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound with the molecular formula C8H15Br4O4P. It is known for its unique structure, which includes four bromine atoms attached to an ethyl phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of diisopropyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce less brominated compounds .
Scientific Research Applications
Diisopropyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of diisopropyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved include covalent bonding with target molecules and modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Triisopropyl 1,2,2,2-tetrabromoethyl phosphate
- Diethyl 1,2,2,2-tetrabromoethyl phosphate
Uniqueness
This compound is unique due to its specific combination of isopropyl groups and tetrabromoethyl moiety. This structure imparts distinct chemical properties, such as higher reactivity and stability, compared to similar compounds. Its versatility in various applications makes it a valuable compound in both research and industry .
Properties
CAS No. |
102305-58-8 |
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Molecular Formula |
C8H15Br4O4P |
Molecular Weight |
525.79 g/mol |
IUPAC Name |
dipropan-2-yl 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C8H15Br4O4P/c1-5(2)14-17(13,15-6(3)4)16-7(9)8(10,11)12/h5-7H,1-4H3 |
InChI Key |
SAMIPGLXUYFKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)OC(C(Br)(Br)Br)Br |
Origin of Product |
United States |
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